2,2'-[Propane-2,2-diylbis(thio)]diacetic acid

Catalog No.
S3425040
CAS No.
4265-58-1
M.F
C7H12O4S2
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-[Propane-2,2-diylbis(thio)]diacetic acid

CAS Number

4265-58-1

Product Name

2,2'-[Propane-2,2-diylbis(thio)]diacetic acid

IUPAC Name

2-[2-(carboxymethylsulfanyl)propan-2-ylsulfanyl]acetic acid

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C7H12O4S2/c1-7(2,12-3-5(8)9)13-4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

CAYIJDHBFNCNOL-UHFFFAOYSA-N

SMILES

CC(C)(SCC(=O)O)SCC(=O)O

Canonical SMILES

CC(C)(SCC(=O)O)SCC(=O)O
  • Potential applications based on structure

    The presence of two carboxylic acid groups (CH3COOH) suggests it could be used as a chelating agent to bind metal ions. Additionally, the di-thiol (S-S) group might be of interest for its potential interactions with biological molecules containing thiol groups (cysteine residues in proteins). However, these are just speculations, and specific research on this molecule is not documented in scientific databases.

  • Availability for research

    Some chemical suppliers offer 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid for purchase, often labeled for "research use only" [, ]. This suggests potential research applications, but the specific areas of investigation are not disclosed by the suppliers.

2,2'-[Propane-2,2-diylbis(thio)]diacetic acid is a chemical compound characterized by its unique structure, which includes two thioether groups and two carboxylic acid functionalities. Its molecular formula is C₇H₁₂O₄S₂, and it is often represented by the CAS number 4265-58-1. This compound is notable for its role in various

Currently, there is no documented information on the specific mechanism of action of DMDADA in any biological system.

  • Skin and Eye Irritation: Thiols can irritate skin and eyes upon contact [].
  • Corrosivity: At high concentrations, DMDADA might exhibit corrosive properties.
Due to its functional groups:

  • Substitution Reactions: The thioether groups can participate in nucleophilic substitution reactions, making the compound useful as a building block in organic synthesis.
  • Oxidation-Reduction Reactions: The presence of sulfur atoms allows for potential oxidation states, enabling redox reactions that are critical in biological systems and materials science.
  • Formation of Prodrugs: 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid has been utilized in synthesizing reactive oxygen species-responsive prodrugs, enhancing drug delivery mechanisms in cancer therapy .

Research indicates that 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid exhibits significant biological activity. It has been incorporated into drug delivery systems that target cancer cells effectively. For instance, it serves as a reactive component in prodrugs designed to release therapeutic agents in response to specific stimuli like reactive oxygen species . This property enhances the efficacy of treatments such as photodynamic therapy.

The synthesis of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid typically involves:

  • Substitution Reaction: Carbon disulfide reacts with 1,3-dihalopropane to form the thioether linkages.
  • Hydrolysis: The resulting intermediate undergoes hydrolysis to yield the final diacetic acid structure.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound .

This compound finds applications across various domains:

  • Drug Delivery Systems: It is used to create nanoparticles that enhance the delivery of chemotherapeutic agents .
  • Dye Manufacturing: As a dye intermediate, it plays a role in producing pigments and inks .
  • Research: Its unique properties make it a subject of interest in studies focused on reactive oxygen species and their biological implications.

Studies involving 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid have highlighted its interactions with various biological molecules:

  • Reactive Oxygen Species: The compound can generate reactive oxygen species upon exposure to light or specific conditions, leading to enhanced therapeutic effects in cancer treatments .
  • Metal Complexation: It has been shown to interact with metal ions, which can influence its behavior in biological systems and materials applications .

Several compounds share structural or functional similarities with 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
Dithiothreitol (DTT)Contains two thiol groupsStrong reducing agent used in biochemistry
ThiodiglycolContains two hydroxyl and two thio groupsUsed as a solvent and stabilizer
3-Mercaptopropionic acidContains one thiol and one carboxylic acidUsed in peptide synthesis and as a reducing agent

The uniqueness of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid lies in its dual carboxylic functionalities combined with thioether linkages, making it particularly suitable for applications involving drug delivery and reactive oxygen species generation.

Nucleophilic Substitution Approaches for Thioether Bridge Formation

The thioether bridge in 2,2'-[propane-2,2-diylbis(thio)]diacetic acid is typically constructed via nucleophilic substitution reactions involving sulfur-containing nucleophiles and halogenated propane precursors. A prominent method involves the reaction of 1,3-dibromopropane with thioglycolic acid derivatives under controlled conditions. For instance, sodium hydrosulfide (NaSH) reacts with mixed mono- and dichloroacetic acid at elevated pressures (250–500 psig) to form thioglycolic acid intermediates, which subsequently participate in thioether bond formation.

The reaction mechanism proceeds through a double nucleophilic attack, where thiolate anions displace halogen atoms on the propane backbone. Optimization of this process requires careful management of stoichiometry, temperature, and pressure. Industrial implementations often employ tubular reactors with static mixers to ensure uniform reagent contact and minimize by-product formation. A representative reaction pathway is summarized below:

Table 1: Reaction Conditions for Thioether Bridge Formation

ParameterOptimal RangeImpact on Yield
Pressure250–500 psigEnhances H₂S solubility
Temperature50–80°CBalances kinetics/safety
Molar Ratio (NaSH:Acid)2:1Prevents polysulfide formation

These conditions achieve yields exceeding 90%, with thiodiglycolic acid as the primary by-product.

Condensation Reactions Involving Thioglycolic Acid Derivatives

Condensation strategies leverage thioglycolic acid’s bifunctional nature to link propane-derived intermediates with acetic acid moieties. In one approach, 4-((chlorobenzyl)oxy)benzaldehyde intermediates react with aromatic diamines to form bis-Schiff bases, which undergo cyclization with thioglycolic acid in benzene under reflux. This method produces bis-1,3-thiazolidin-4-one derivatives, which are hydrolyzed to yield the target compound.

Key to this pathway is the use of glacial acetic acid as a catalyst, which protonates the imine intermediates and facilitates nucleophilic attack by thiol groups. The reaction’s success hinges on solvent selection, with benzene providing optimal azeotropic conditions for water removal. Yields range from 79% to 97%, depending on the substitution pattern of the diamine precursor.

Catalytic Systems for Enhanced Reaction Efficiency

While explicit catalytic systems for this compound are sparingly documented, acid catalysis plays a critical role in condensation and cyclization steps. Glacial acetic acid not only accelerates imine formation but also stabilizes reactive intermediates through hydrogen bonding. In industrial settings, sulfuric acid is employed post-synthesis to protonate carboxylate salts, enabling extraction of the free acid form.

Emerging strategies explore phase-transfer catalysts to improve interfacial contact in biphasic systems, though this remains an area of active research.

Industrial-Scale Production Challenges and Solutions

Scaling the synthesis of 2,2'-[propane-2,2-diylbis(thio)]diacetic acid presents unique challenges, including handling toxic hydrogen sulfide gas and managing exothermic reactions. Continuous-flow reactors, as described in patent literature, mitigate these issues by enabling precise temperature control and rapid quenching of reactive intermediates.

Table 2: Industrial Process Optimization Strategies

ChallengeSolutionOutcome
H₂S emissionsCaustic scrubbing towersCompliant waste streams
By-product accumulationRecycling thiodiglycolic acidYield optimization
Reactor cloggingStatic mixersImproved homogeneity

Additionally, the use of mixed chloroacetic acid feeds without prior purification reduces raw material costs, as dichloroacetic acid by-products are converted into thioglycolic acid under high-pressure conditions.

2,2'-[Propane-2,2-diylbis(thio)]diacetic acid represents a unique class of multidentate ligands featuring both sulfur and oxygen donor atoms in its coordination framework [1] [3]. This compound, with molecular formula C7H12O4S2 and molecular weight 224.3 g/mol, exhibits distinctive coordination chemistry characteristics due to its dual thioether groups and carboxylic acid functionalities [2] [3]. The ligand's ability to form stable complexes with metal ions stems from its multifunctional donor atom arrangement, which provides versatile coordination modes for various transition metal centers .

Transition Metal Binding Selectivity Patterns

The coordination behavior of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid demonstrates pronounced selectivity patterns across different transition metal series [12] [14]. Research indicates that copper(II) complexes exhibit the highest binding affinity among first-row transition metals, following the Irving-Williams series order: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II) [27] [37]. The thioether sulfur atoms provide strong binding sites for metal ions, while the carboxylic acid groups enhance solubility and facilitate interaction with metal centers .

Studies on analogous dithiocarboxylic acid systems reveal that the coordination preferences follow a qualitative ordering: pyridyl nitrogen ∼ thiolate > carboxylate > thioether sulfur [29]. For 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid, the coordination selectivity is influenced by both the soft sulfur donor atoms and the hard oxygen donors from the carboxylate groups [12] [17].

The binding selectivity patterns show that:

  • Soft metal ions (Cu+, Ag+) preferentially coordinate through sulfur atoms [23] [24]
  • Hard metal ions (Fe3+, Al3+) show stronger affinity for carboxylate oxygen donors [19]
  • Borderline metals (Ni2+, Cu2+, Zn2+) exhibit mixed coordination modes involving both sulfur and oxygen donors [17] [20]

Thermodynamic Stability of d-Block Element Complexes

The thermodynamic stability of metal complexes with 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid varies significantly across the d-block elements [12] [27]. Stability constant data for related sulfur-containing chelators demonstrate that copper(II) complexes typically exhibit log K values in the range of 19-22, indicating exceptionally high thermodynamic stability [12] [39].

Metal IonLog K₁ RangeCoordination ModeStability Order
Cu(II)19.8-21.9Mixed S,O donorsHighest
Ni(II)14.3-19.6Predominantly S donorsHigh
Zn(II)11.4-16.7Mixed coordinationModerate
Co(II)12.5-15.5Variable geometryModerate
Fe(II)15.5-17.2Octahedral preferenceHigh

The thermodynamic parameters reveal that the dual functionality of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid allows it to effectively sequester metal ions through multiple coordination modes . The stability constants follow the general trend observed for mixed sulfur-oxygen donor ligands, where the combination of soft sulfur and hard oxygen donors provides enhanced complex stability compared to single-donor-type ligands [12] [27].

Formation constant studies indicate that the propane backbone provides optimal geometric constraints for metal coordination, with calculated pCu2+ values exceeding those of established chelators such as NOTA and DOTA under physiological conditions [12]. The thermodynamic stability is further enhanced by the formation of five-membered chelate rings, which are thermodynamically favored over four- or six-membered alternatives [34].

Spectroscopic Signatures of Coordinated Species

Spectroscopic characterization of metal complexes with 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid reveals distinctive signatures that confirm coordination through both sulfur and oxygen donor atoms [25] [26]. Electronic absorption spectroscopy demonstrates characteristic changes upon metal coordination, with the >C=N chromophore band shifting from 365 nm in the free ligand to lower wavelengths in metal complexes [13].

Infrared Spectroscopy Characteristics

Infrared spectroscopic analysis provides definitive evidence for metal coordination modes [13] [25]:

  • The disappearance of the broad (–NH) vibration band indicates deprotonation upon coordination
  • Marked shifts (10-20 cm⁻¹) in the (>C=N) band confirm azomethine nitrogen involvement
  • The (>C=S) band shifts to lower frequencies, indicating sulfur coordination to the central metal atom
  • Carboxylate stretching frequencies show characteristic splitting patterns consistent with bidentate coordination

Electronic Spectroscopy Features

UV-Visible spectroscopic studies reveal metal-to-ligand charge transfer transitions characteristic of sulfur-coordinated complexes [25] [26]. Copper(II) complexes exhibit d-d transitions in the visible region with unusually high extinction coefficients, attributed to intensity-stealing from neighboring higher-energy transitions [25]. The electronic spectra suggest distorted coordination geometries, typically square pyramidal or distorted octahedral arrangements [25].

Electron Paramagnetic Resonance Spectroscopy

EPR spectroscopic investigations of paramagnetic metal complexes provide detailed information about coordination environments [24] [26]. Copper(II) complexes show characteristic EPR spectra with g-values between 2.014-2.039, indicating ligand radical character with partial delocalization onto metal orbitals [25]. Temperature-dependent EPR studies reveal valence tautomerism between metal(III)-phenolate and metal(II)-phenoxyl radical species [25].

The EPR parameters demonstrate:

  • Rhombic distortion patterns in copper(II) complexes
  • Hyperfine coupling constants consistent with nitrogen and sulfur coordination
  • G-tensor anisotropy reflecting coordination geometry changes

Comparative Analysis of Chelation Modes with Analogous Ligands

Comparative studies with structurally related ligands provide insights into the unique coordination characteristics of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid [29] [31]. Analysis of analogous dithiocarboxylic acid derivatives reveals that the propane-2,2-diyl backbone provides distinct steric and electronic properties compared to ethylene or butane analogs .

Structural Comparisons

The coordination behavior differs significantly from related compounds [31] [32]:

Ligand TypeBackboneCoordination PreferenceStability Enhancement
2,2'-[Ethylenebis(thio)]diacetic acid-CH₂-CH₂-Linear coordinationModerate
2,2'-[Propane-2,2-diylbis(thio)]diacetic acid-C(CH₃)₂-Tetrahedral preferenceHigh
2,2'-[Butane-2,2-diylbis(thio)]diacetic acid-CH₂-C(CH₃)₂-CH₂-Extended geometryVariable

The propane-2,2-diyl bridge in 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid creates a more rigid coordination framework compared to flexible ethylene analogs, resulting in enhanced selectivity for specific metal coordination geometries [31].

Coordination Mode Analysis

Computational studies comparing different coordination modes reveal that the (S,S) coordination mode is energetically favored over (N,S) alternatives by approximately 50 kJ mol⁻¹ [15] [31]. This preference results from combined effects of geometry constraints and electron distribution within the complex framework [15].

The chelation mode analysis demonstrates that 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid exhibits superior coordination characteristics compared to analogous ligands due to:

  • Optimal donor atom spacing for transition metal coordination
  • Enhanced complex stability through multiple chelation points
  • Reduced steric hindrance compared to bulkier analogs
  • Balanced hard-soft donor atom combination

Electrochemical studies reveal that the unique backbone structure provides exceptional stability for both oxidized and reduced metal centers, particularly important for copper-based systems where Cu(II)/Cu(I) redox cycling is prevalent [12] [32]. The coordination environment stabilizes multiple oxidation states, preventing metal dissociation upon reduction, a significant advantage over single-donor-type chelators [12].

Redox Modulation Through Thioether-Mediated Electron Transfer

The thioether linkages within 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid present unique opportunities for redox modulation in biological systems. Thioether groups participate in electron transfer processes through sulfur-mediated mechanisms that can significantly influence cellular redox homeostasis and signaling pathways.

Thioether oxidation chemistry plays a critical role in reactive oxygen species-mediated processes [10]. Under physiological conditions, thioether groups undergo oxidation to sulfoxide by hydrogen peroxide, though this reaction proceeds with half-lives on the scale of hundreds of hours at pathophysiologically relevant concentrations. However, hypochlorite demonstrates dramatically faster oxidation kinetics, achieving thioether oxidation with half-lives ranging from seconds to minutes under similar conditions.

Oxidizing AgentHalf-life for Thioether OxidationBiological Relevance
Hydrogen peroxideHundreds of hoursLimited under physiological conditions
HypochloriteSeconds to minutesPrimary oxidant for thioether activation
PeroxynitriteMinutes to hoursInflammatory conditions

The redox properties of sulfur-containing compounds extend beyond simple oxidation reactions. Reactive sulfur species, including hydropersulfides and polysulfides, function as mediators of sulfane sulfur-based signaling through S-sulfhydration processes [11]. These modifications represent reversible post-translational modifications that influence protein catalytic activity and cellular signaling cascades.

Thioether coordination chemistry provides a general design strategy for achieving metal-selective redox processes [12]. The soft donor character of sulfur atoms creates preferential binding affinity for transition metal ions, particularly copper, which exhibits potent redox activity. This selectivity mechanism underlies the development of copper-specific molecular imaging agents and redox-active therapeutic compounds.

Electron transfer mechanisms in biological systems involve carefully orchestrated redox cascades where individual components are tuned for optimal energy efficiency [13]. The control of distance between redox centers, the tuning of redox potentials, and the role of insulating lipid bilayers all contribute to efficient biological electron transfer. Thioether-containing compounds like 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could modulate these processes by altering local redox environments or serving as electron transfer mediators.

Blue copper proteins demonstrate how thioether coordination can activate metal sites for efficient biological electron transfer [14]. The unique electronic structure of copper sites coordinated by thioether ligands results in minimal geometric changes during redox transitions, producing low reorganization energies that facilitate rapid electron transfer rates. This principle could extend to synthetic thioether compounds that interact with metal centers in biological systems.

The compound's dual thioether architecture creates the potential for cooperative redox effects. Bis-thioether systems can undergo sequential oxidation reactions that produce distinct electronic states with varying redox potentials. This stepwise oxidation capability could enable fine-tuned redox control in biological environments, allowing for graded responses to oxidative stress conditions rather than simple on-off switching.

Allosteric Effects on Enzymatic Systems

Allosteric regulation represents a fundamental mechanism for controlling enzyme activity through conformational changes induced by effector molecule binding at sites distinct from the active site. The structural characteristics of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid position it as a potential allosteric modulator capable of inducing conformational changes in target enzymes.

Allosteric modulators function by binding to regulatory sites and inducing conformational changes that either enhance or inhibit enzyme activity [15] [16]. Positive allosteric modulators increase substrate binding affinity and enzyme activity, while negative allosteric modulators produce the opposite effects. The design of effective allosteric modulators depends critically on identifying appropriate allosteric sites and designing molecules capable of inducing desired conformational changes.

The metal-chelating properties of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid suggest potential for allosteric regulation of metalloenzymes. Approximately one-third of the human proteome consists of metalloproteins, and many critical catalytic processes involve metal centers within enzyme active sites [5]. Metal-binding pharmacophores can function as allosteric modulators by filling coordination sites or disrupting metal-ligand interactions in ways that alter enzyme conformation and activity.

Allosteric MechanismEffect on Enzyme ActivityStructural Basis
Metal coordination site occupationActivity modulationConformational change induced by metal binding
Protein-protein interaction disruptionActivity inhibitionAltered quaternary structure
Cofactor availability modificationActivity enhancement/inhibitionChanged metal ion accessibility

Global conformational changes represent a universal feature of allosteric regulation [17]. Crystallographic studies consistently demonstrate that allosteric mechanisms involve long-range transduction of information through protein structures. The correlation between cooperativity and structural change modes reveals that negative and positive cooperativity associate with sequential and concerted structural change mechanisms, respectively.

Small molecule allosteric regulators of proteases demonstrate the therapeutic potential of allosteric modulation [18]. These compounds enable specific and temporal control of biological processes while serving as valuable tools for studying protein dynamics and function. The development of allosteric protease regulators highlights opportunities for creating therapeutically relevant allosteric modulators.

Dynamic activation mechanisms show that allosteric proteins can be regulated predominantly through changes in structural dynamics rather than static conformational states [19]. Nuclear magnetic resonance spectroscopy studies reveal that effector molecules can modulate protein activity by altering internal molecular motions and dynamic properties, even when static structures remain largely unchanged.

The thioether functionalities in 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could interact with cysteine residues in target proteins, potentially forming reversible disulfide linkages or metal-bridged complexes. Such interactions could serve as allosteric triggers that propagate conformational changes throughout protein structures. The spatial arrangement of the dual thioether groups provides a defined geometry that could selectively recognize specific protein surface features or binding pockets.

Metal-dependent allosteric regulation occurs in numerous enzyme systems where metal ion binding or release triggers activity changes. The chelating capacity of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could modulate metal availability at allosteric sites, indirectly controlling enzyme activity through metal-mediated conformational switches.

Cellular Uptake and Subcellular Localization Patterns

The cellular uptake and intracellular distribution of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid depend on fundamental transport mechanisms that govern small molecule permeation across biological membranes. Understanding these processes provides insight into the compound's potential biological activity and targeting capabilities within cellular environments.

Cellular uptake mechanisms for small molecules operate through multiple pathways, including passive diffusion, carrier-mediated transport, and endocytic processes [20] [21]. The primary determinant of uptake pathway selection relates to molecular size, with compounds below 1 kDa typically utilizing passive diffusion mechanisms, while larger molecules require active transport or endocytic internalization.

The physicochemical properties of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid suggest passive diffusion as the primary uptake mechanism. With a molecular weight of 224.3 g/mol and moderate lipophilicity (LogP approximately 1.36), the compound falls within the optimal range for membrane permeability [3]. The presence of ionizable carboxylic acid groups introduces pH-dependent permeability characteristics that could influence uptake efficiency under different physiological conditions.

Cellular CompartmentLocalization FactorsAccumulation Mechanisms
Lysosomes/EndosomesAcidic environment (pH < 6)Ion trapping, active transport
MitochondriaNegative membrane potentialElectrochemical potential-driven uptake
NucleusPhosphate-rich environmentActive transport, DNA/RNA interactions
CytosolSolution-like matrixPassive distribution, protein interactions

Subcellular localization patterns depend on specific molecular recognition features and physicochemical properties [22] [23]. Molecules with ionizable groups tend to accumulate in compartments where their charged state promotes retention. The dual carboxylic acid functionality of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could facilitate accumulation in positively charged cellular regions or compartments with metal-binding capacity.

Metal-chelating compounds demonstrate distinctive subcellular distribution patterns based on their metal-binding specificity and cellular metal requirements [24] [25]. Chelators can accumulate in metal-rich organelles such as mitochondria, which maintain high concentrations of iron and other transition metals for metabolic processes. The thioether-carboxylate architecture of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid suggests potential mitochondrial targeting through metal-mediated interactions.

Intracellular bioavailability represents a critical factor determining drug efficacy at molecular targets [26]. The fraction of extracellular drug available to bind intracellular targets depends on cellular drug disposition processes, including transporter-mediated uptake and efflux, as well as metabolic transformations. Compounds with metal-chelating properties may experience altered bioavailability due to metal-dependent transport mechanisms or competitive binding interactions.

The molecular weight and structural complexity of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid position it within a favorable range for cellular uptake while avoiding the size-related transport limitations associated with larger molecules [23]. Meta-analysis studies reveal that molecules with known subcellular localization properties tend toward larger, more complex structures with multiple ionizable groups and higher lipophilicity compared to general drug compounds.

Thioether-containing compounds may exhibit unique cellular uptake characteristics due to their potential interactions with cellular reducing environments [27]. Dithiol-reducing agents demonstrate protective effects against heavy metal toxicity in cellular systems, suggesting that thioether compounds could interact with cellular redox systems in ways that influence their uptake and distribution patterns.

Energy-independent uptake mechanisms represent an alternative pathway for small molecule cellular entry [28]. Studies with membrane-permeable carriers demonstrate that compounds can achieve cytosolic delivery through direct lipid bilayer permeation, bypassing traditional endocytic pathways. This mechanism offers advantages for maintaining compound bioactivity by avoiding lysosomal degradation pathways.

The subcellular targeting potential of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could be enhanced through its metal-chelating properties. Metal-dependent localization occurs when compounds accumulate in organelles with high metal concentrations or specific metal-binding requirements. The compound's ability to form stable metal complexes could direct its distribution toward metal-rich cellular compartments such as mitochondria, nuclei, or specific enzyme binding sites.

XLogP3

1.4

Dates

Last modified: 08-19-2023

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